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molecular formula C11H8F2N2O3 B8454716 5-(3-Difluoromethoxy-phenyl)-2H-pyrazole-3-carboxylic acid

5-(3-Difluoromethoxy-phenyl)-2H-pyrazole-3-carboxylic acid

Cat. No. B8454716
M. Wt: 254.19 g/mol
InChI Key: VNSXKSKOUFZMJH-UHFFFAOYSA-N
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Patent
US09073911B2

Procedure details

5-(3-Difluoromethoxy-phenyl)-2H-pyrazole-3-carboxylic acid methyl ester: To a solution of (Z)-methyl 4-(3-(difluoromethoxy)phenyl)-2-hydroxy-4-oxobut-2-enoate (CAS-832741-03-4) (800 mg, 2.94 mmol, Eq: 1.00) in Ethanol (20 ml) was added Hydrazine hydrochloride (220 mg, 3.21 mmol, Eq: 1.093) at rt to give an orange suspension. The resulting mixture was stirred overnight at the same temperature. After 1 day the reaction was complete. After stirring the solvent was removed under reduce pressure and to the mixture was added brine, the solution was extracted two times with AcOEt, and the combined organic layers were dried over MgSO4, filtered and concentrated to give the desired compound as a light-brown solid (630 mg, 79.9%). MS (ISP): 269.0 ([M+H]+).
Name
5-(3-Difluoromethoxy-phenyl)-2H-pyrazole-3-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
220 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
79.9%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[NH:6][N:7]=[C:8]([C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([O:16][CH:17]([F:19])[F:18])[CH:11]=2)[CH:9]=1)=[O:4].FC(F)OC1C=C(C(=O)/C=C(\O)/C(OC)=O)C=CC=1.Cl.NN>C(O)C>[F:19][CH:17]([F:18])[O:16][C:12]1[CH:11]=[C:10]([C:8]2[CH:9]=[C:5]([C:3]([OH:4])=[O:2])[NH:6][N:7]=2)[CH:15]=[CH:14][CH:13]=1 |f:2.3|

Inputs

Step One
Name
5-(3-Difluoromethoxy-phenyl)-2H-pyrazole-3-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C=1NN=C(C1)C1=CC(=CC=C1)OC(F)F
Name
Quantity
800 mg
Type
reactant
Smiles
FC(OC=1C=C(C=CC1)C(\C=C(\C(=O)OC)/O)=O)F
Name
Quantity
220 mg
Type
reactant
Smiles
Cl.NN
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred overnight at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give an orange suspension
WAIT
Type
WAIT
Details
After 1 day the reaction was complete
Duration
1 d
STIRRING
Type
STIRRING
Details
After stirring the solvent
CUSTOM
Type
CUSTOM
Details
was removed
ADDITION
Type
ADDITION
Details
to the mixture was added brine
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted two times with AcOEt
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC(OC=1C=C(C=CC1)C=1C=C(NN1)C(=O)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 630 mg
YIELD: PERCENTYIELD 79.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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